Phosphoglycolic Acid

Description

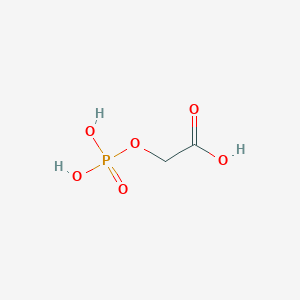

Structure

3D Structure

Properties

IUPAC Name |

2-phosphonooxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCFNMCAHFUBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157064 | |

| Record name | Phosphoglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoglycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13147-57-4 | |

| Record name | Phosphoglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phosphoglycolic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phosphonooxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8593JOP13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoglycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phosphoglycolic Acid: A Comprehensive Technical Guide on its Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycolic acid, a key metabolite at the crossroads of carbon metabolism and cellular stress responses, plays a pivotal role in photorespiration and has been implicated in various other physiological processes. This document provides an in-depth technical overview of the structure, function, and analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical properties, metabolic significance, and the experimental methodologies used for its investigation.

Structure of this compound

This compound, also known as 2-phosphoglycolate (B1263510), is the O-phospho derivative of glycolic acid.[1] Its fundamental structural and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂H₅O₆P | [1][2][3] |

| Molecular Weight | 156.03 g/mol | [1] |

| IUPAC Name | 2-phosphonooxyacetic acid | |

| CAS Number | 13147-57-4 | |

| Synonyms | 2-Phosphoglycolate, Phosphoglycolate, Glycolic acid phosphate (B84403) |

The molecule consists of a glycolic acid backbone with a phosphate group esterified to the hydroxyl group. This phosphorylation is crucial for its biological activity and metabolic fate.

The Pivotal Functions of this compound

This compound is primarily recognized for its central role in photorespiration, a metabolic pathway that occurs in photosynthetic organisms. However, its functions extend beyond this, including enzyme inhibition and potential roles in other cellular processes.

A Byproduct of RuBisCO's Oxygenase Activity

The primary source of 2-phosphoglycolate in photosynthetic organisms is the oxygenase activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). In the presence of oxygen, RuBisCO catalyzes the oxygenation of ribulose-1,5-bisphosphate (RuBP), yielding one molecule of 3-phosphoglycerate (B1209933) (a key intermediate in the Calvin cycle) and one molecule of 2-phosphoglycolate.

The Photorespiratory Salvage Pathway

2-phosphoglycolate is a metabolically toxic compound that inhibits several key enzymes in carbon metabolism. Therefore, photosynthetic organisms have evolved the photorespiratory pathway to salvage the carbon from 2-phosphoglycolate and convert it back into a useful intermediate for the Calvin cycle, 3-phosphoglycerate. This process is complex, involving reactions in the chloroplast, peroxisome, and mitochondrion.

The first and committed step of this salvage pathway is the dephosphorylation of 2-phosphoglycolate to glycolate (B3277807), a reaction catalyzed by the enzyme phosphoglycolate phosphatase (PGP) .

Enzyme Inhibition: A Key Regulatory Role

A critical aspect of 2-phosphoglycolate's function is its ability to act as a potent inhibitor of several key enzymes, thereby influencing metabolic fluxes.

| Inhibited Enzyme | Pathway Affected | Inhibition Constant (Ki) | Organism | Reference |

| Triosephosphate Isomerase (TPI) | Glycolysis / Calvin Cycle | ~36 µM | Arabidopsis thaliana | |

| Phosphofructokinase (PFK) | Glycolysis | - | - | |

| Sedoheptulose-1,7-bisphosphatase (SBPase) | Calvin Cycle | - | Arabidopsis thaliana | |

| Succinate Dehydrogenase | Citric Acid Cycle | <10 µM | Human cell lines |

The inhibition of these enzymes underscores the toxicity of 2-phosphoglycolate accumulation and highlights the importance of the photorespiratory pathway for maintaining metabolic homeostasis.

Role in Mammalian Systems

While predominantly studied in plants, this compound and its phosphatase (PGP) also have roles in mammalian cells. In human erythrocytes, PGP has been shown to function as a glycerol-3-phosphate phosphatase (G3PP), suggesting a role in regulating glycerolipid metabolism. Furthermore, 2-phosphoglycolate can be generated during the repair of oxidative DNA damage, indicating a link between DNA repair pathways and carbon metabolism.

Quantitative Data

The concentration of 2-phosphoglycolate and the kinetic parameters of the enzymes that metabolize it are critical for understanding its physiological impact.

| Parameter | Value | Organism/Tissue | Reference |

| 2-Phosphoglycolate Concentration | 4 - 17 nmoles/g | Mammalian tissues | |

| ~0.1 mM (steady state) | Chloroplast stroma | ||

| Km of PGP for 2-Phosphoglycolate | 210 µM | Escherichia coli | |

| 1 mM | Human erythrocytes | ||

| Ki of 2-Phosphoglycolate for TPI | ~36 µM | Arabidopsis thaliana |

Experimental Protocols

The study of this compound and its metabolic context requires specific and sensitive analytical methods. Below are detailed methodologies for key experiments.

Quantification of 2-Phosphoglycolate in Tissues

Method: Ion Chromatography coupled with Mass Spectrometry (IC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Tissue Homogenization: Rapidly freeze tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid or a methanol/chloroform/water mixture).

-

Extraction: Centrifuge the homogenate to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.

-

Sample Preparation: The supernatant may require further cleanup or derivatization depending on the specific LC-MS/MS method. An internal standard (e.g., a stable isotope-labeled 2-phosphoglycolate) should be added for accurate quantification.

-

IC-MS/LC-MS/MS Analysis: Inject the prepared sample into the IC-MS or LC-MS/MS system.

-

Chromatography: Separate 2-phosphoglycolate from other metabolites using an appropriate ion chromatography or liquid chromatography column and mobile phase gradient.

-

Mass Spectrometry: Detect and quantify 2-phosphoglycolate using selected reaction monitoring (SRM) or a similar targeted mass spectrometry approach.

-

-

Data Analysis: Quantify the concentration of 2-phosphoglycolate by comparing the peak area of the analyte to that of the internal standard and a standard curve.

Phosphoglycolate Phosphatase (PGP) Activity Assay

Method: Spectrophotometric coupled enzyme assay.

Principle: The activity of PGP is measured by coupling the production of glycolate to the activity of glycolate oxidase (GOX). GOX oxidizes glycolate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

2-Phosphoglycolate (substrate)

-

Glycolate Oxidase (GOX)

-

Horseradish Peroxidase (HRP)

-

Chromogenic substrate (e.g., o-dianisidine)

-

Enzyme extract or purified PGP

Protocol:

-

Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.

-

Add the enzyme extract or purified PGP to the reaction mixture.

-

Initiate the reaction by adding 2-phosphoglycolate.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 440 nm for o-dianisidine) over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the PGP activity. Calculate the specific activity based on the protein concentration of the sample.

RuBisCO Oxygenase Activity Assay

Method: Spectrophotometric assay based on NADH oxidation.

Principle: The 3-phosphoglycerate produced from the oxygenase reaction is converted to glyceraldehyde-3-phosphate in a series of reactions that consume NADH. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the RuBisCO oxygenase activity. Commercially available kits often utilize this principle.

Protocol (General Outline):

-

Enzyme Extraction: Extract RuBisCO from plant tissue in a suitable buffer.

-

Assay Mixture: Prepare a reaction mixture containing buffer, RuBP (substrate), and the coupling enzymes and substrates required to link 3-phosphoglycerate production to NADH oxidation. This typically includes 3-phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase, and ATP.

-

Initiation and Measurement: Initiate the reaction by adding the enzyme extract. Monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate the rate of NADH oxidation and, from this, the RuBisCO oxygenase activity.

Conclusion

This compound is a metabolite of significant interest due to its multifaceted roles in plant and animal physiology. Its production via RuBisCO's oxygenase activity represents a major challenge for photosynthetic efficiency, yet the intricate photorespiratory pathway highlights the elegant solutions that have evolved to cope with this metabolic byproduct. The inhibitory effects of 2-phosphoglycolate on key metabolic enzymes underscore its potential as a regulatory molecule. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex biology of this compound and its implications for agriculture, human health, and drug development.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Ribulose Bisphosphate Carboxylase/Oxygenase (Rubisco) assay Kit | Biochemical Assays from Krishgen [krishgen.com]

- 3. Ribulose bisphosphate carboxylase oxygenase (Rubisco) Activity Assay Kit, Ultraviolet Colorimetric Method - Amerigo Scientific [amerigoscientific.com]

The Pivotal Role of 2-Phosphoglycolate in Photorespiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photorespiration is an indispensable metabolic pathway for C3 photosynthetic organisms, initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This activity produces the toxic, two-carbon compound 2-phosphoglycolate (B1263510) (2-PG), a potent inhibitor of key photosynthetic and glycolytic enzymes.[1][2][3] The photorespiratory pathway, also known as the C2 cycle or the phosphoglycolate salvage pathway, serves the critical function of recycling this toxic 2-PG back into the Calvin-Benson Cycle intermediate, 3-phosphoglycerate (B1209933) (3-PGA).[4][5] While this process is energy-intensive and results in the loss of previously fixed carbon and nitrogen, it is essential for plant viability in the current oxygen-rich atmosphere.[1][6] This guide provides an in-depth examination of the formation of 2-phosphoglycolate, its metabolic fate through the multi-organellar photorespiratory pathway, the regulation of this pathway, and the experimental protocols used to study its core enzymatic reactions.

The Genesis of Photorespiration: Formation and Toxicity of 2-Phosphoglycolate

The central enzyme of carbon fixation, RuBisCO, can catalyze two competing reactions: carboxylation and oxygenation of its substrate, Ribulose-1,5-bisphosphate (RuBP).[4][7]

-

Carboxylation: RuBP + CO₂ → 2 x 3-Phosphoglycerate (3-PGA)

-

Oxygenation: RuBP + O₂ → 1 x 3-Phosphoglycerate (3-PGA) + 1 x 2-Phosphoglycolate (2-PG)[1][4]

The oxygenation reaction initiates photorespiration. The product, 2-PG, is a metabolic dead-end and a potent inhibitor of several crucial enzymes:

-

Triose-phosphate isomerase (TPI): A key enzyme in the Calvin-Benson cycle required for the regeneration of RuBP.[1][2][8] Inhibition of TPI severely hampers photosynthetic carbon fixation.

-

Sedoheptulose-1,7-bisphosphatase (SBPase): Another critical enzyme of the Calvin-Benson cycle.[9][10]

-

Phosphofructokinase (PFK): An important regulatory enzyme in glycolysis.[1][2][8]

Given its toxicity, the rapid and efficient removal of 2-PG is paramount for cellular homeostasis.[1][3] The photorespiratory pathway evolved to salvage the carbon from 2-PG, converting it into a useful metabolite.

The Phosphoglycolate Salvage Pathway: A Journey Across Three Organelles

The conversion of two molecules of 2-phosphoglycolate into one molecule of 3-phosphoglycerate is a complex process spanning the chloroplast, peroxisome, and mitochondrion.[4]

Chloroplast: The Initial Step

-

Dephosphorylation of 2-PG: The pathway begins in the chloroplast stroma where 2-PG is immediately dephosphorylated by 2-phosphoglycolate phosphatase (PGLP) . This is the committed step of photorespiration.[2][8]

-

Reaction: 2-Phosphoglycolate → Glycolate (B3277807) + Pi

-

-

Glycolate Export: The resulting glycolate is then transported out of the chloroplast to the peroxisome.[4][8]

Peroxisome: Oxidation and Transamination

-

Glycolate Oxidation: Inside the peroxisome, glycolate oxidase (GOX) oxidizes glycolate to glyoxylate (B1226380), using O₂ as an electron acceptor and producing hydrogen peroxide (H₂O₂).[5][11][12]

-

Glyoxylate Amination: Glyoxylate is then aminated to form the amino acid glycine (B1666218). This transamination is primarily catalyzed by two enzymes: serine:glyoxylate aminotransferase (SGAT) and glutamate:glyoxylate aminotransferase (GGAT) .[2]

-

Reaction (SGAT): Glyoxylate + Serine → Glycine + Hydroxypyruvate

-

Reaction (GGAT): Glyoxylate + Glutamate → Glycine + 2-Oxoglutarate

-

Mitochondrion: The Decarboxylation Event

-

Glycine to Serine Conversion: Glycine is transported into the mitochondrial matrix. Here, the glycine decarboxylase complex (GDC) , a multi-enzyme system, catalyzes the conversion of two molecules of glycine into one molecule of serine.[9][13] This is the key step where CO₂ and ammonia (B1221849) (NH₃) are released.

Return to Peroxisome and Chloroplast

-

Hydroxypyruvate Reduction: Serine exits the mitochondrion and returns to the peroxisome, where it can be used by SGAT (Step 4) or converted to glycerate. The conversion to glycerate involves the reduction of hydroxypyruvate (produced by SGAT) by hydroxypyruvate reductase (HPR) .[2][14]

-

Reaction: Hydroxypyruvate + NADH → Glycerate + NAD⁺

-

-

Glycerate Phosphorylation: Glycerate is transported back into the chloroplast stroma. In the final step of the pathway, glycerate kinase (GLYK) phosphorylates glycerate to produce 3-PGA, using ATP.[15][16][17]

Pathway Visualization

The intricate, multi-organelle nature of the phosphoglycolate salvage pathway is illustrated below.

Caption: The photorespiratory pathway for salvaging 2-phosphoglycolate.

Quantitative Data Summary

The efficiency and kinetics of the enzymes involved are critical to maintaining low levels of photorespiratory intermediates. The following tables summarize available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters of Key Photorespiratory Enzymes

| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ | Reference |

| Glycerate Kinase (GLYK) | Zea mays | D-Glycerate | 0.12 | 40% higher than L-Glycerate | [18] |

| Glycerate Kinase (GLYK) | Zea mays | L-Glycerate | 1.5 | - | [18] |

| 2-PG Phosphatase (gph) | E. coli | 2-Phosphoglycolate | Low Kₘ (efficient at low conc.) | Good catalytic efficiency | [19][20] |

Note: Comprehensive and directly comparable kinetic data across multiple species from a single source is scarce in the provided search results. The data presented reflects specific findings from individual studies.

Detailed Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying photorespiration. Below are detailed protocols for key enzymes, adapted from published methods.

Glycolate Oxidase (GOX) Activity Assay

-

Principle: This assay measures the activity of GOX by quantifying the hydrogen peroxide (H₂O₂) produced as it converts glycolate to glyoxylate. In a coupled reaction, H₂O₂ reacts with a chromogen (like o-dianisidine) in the presence of horseradish peroxidase (HRP) to produce a colored product, which is measured spectrophotometrically at 440 nm.[21] An alternative method involves reacting the glyoxylate product with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which is measured at 324 nm.[22]

-

Reagents:

-

Protein Extraction Buffer: e.g., 0.1 M sodium phosphate (B84403) buffer (pH 8.3).[21]

-

Assay Buffer: 0.1 M sodium phosphate buffer (pH 8.3), 5 mM glycolate, 0.1% (w/v) o-dianisidine, 50 units/mL HRP.[21]

-

Bradford Reagent for protein quantification.

-

-

Procedure:

-

Protein Extraction: Homogenize plant tissue (e.g., 0.5 g) in liquid nitrogen and extract with ice-cold protein extraction buffer (e.g., 6 mL).[21][23]

-

Centrifuge the homogenate at 10,000 x g for 45 min at 4°C to pellet debris. The supernatant is the crude enzyme extract.[21]

-

Determine the total protein concentration of the supernatant using the Bradford assay.[21]

-

Enzyme Assay: In a 96-well microplate, prepare blank wells with 250 µL of assay buffer and 10 µL of extraction buffer.[21]

-

For sample wells, add 250 µL of assay buffer and 10 µL of the crude enzyme extract.[21]

-

Immediately measure the absorbance at 440 nm and continue to take readings at regular intervals (e.g., every 20 minutes) for up to one hour using a microplate reader.[21]

-

Calculation: Calculate the rate of change in absorbance (ΔA₄₄₀/min). Specific activity is determined by dividing this rate by the amount of protein in the sample (mg).[21]

-

Glycerate Kinase (GLYK) Activity Assay

-

Principle: This is a coupled-enzyme assay. GLYK phosphorylates D-glycerate to 3-PGA, producing ADP. The ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.[24]

-

Reagents:

-

Assay Buffer: e.g., 0.4 M Glycine buffer (pH 8.9) containing 45 mM potassium carbonate.[24]

-

Reagent Solution (prepare fresh): Mix ATP (8.5 mM), NADH (1.22 mM), PEP (2.0 mM), MgSO₄ (28.0 mM), reduced glutathione (B108866) (26.0 mM), lactate dehydrogenase (~15 U/mL), and pyruvate kinase (~7 U/mL) in a suitable buffer like triethanolamine (B1662121) (TEA).[24]

-

Substrate: 0.1 M D-Glycerate solution.

-

Enzyme extract (prepared as in 6.1).

-

-

Procedure:

-

Set a spectrophotometer to 340 nm and 25°C.[24]

-

In a cuvette, mix the reagent solution and the enzyme extract.

-

Incubate for 3-4 minutes to reach temperature equilibrium and record any background rate of NADH oxidation.

-

Initiate the reaction by adding the D-Glycerate substrate.

-

Record the decrease in absorbance at 340 nm for 6-8 minutes.

-

Calculation: Determine the linear rate of absorbance change (ΔA₃₄₀/min). One unit of activity corresponds to the oxidation of one micromole of NADH per minute.[24] This high-throughput assay can be adapted for a 96-well microplate format.[18][25]

-

Experimental Workflow Visualization

The general workflow for preparing samples and conducting enzyme activity assays is depicted below.

Caption: A typical workflow for enzyme extraction and activity measurement.

Conclusion and Future Directions

The formation of 2-phosphoglycolate by RuBisCO necessitates the complex and energy-intensive photorespiratory salvage pathway. This pathway, while resulting in the loss of carbon and nitrogen, is fundamentally a detoxification and recycling mechanism that is critical for the survival of C3 plants.[1][4][6] The central role of 2-PG as both a toxic byproduct and the substrate for this essential pathway makes it a key metabolic checkpoint. For researchers and drug development professionals, understanding the intricate regulation and enzymatic steps of phosphoglycolate metabolism offers potential avenues for intervention. Engineering synthetic bypasses to metabolize glycolate more efficiently is a major goal in crop science, aiming to reduce photorespiratory losses and boost agricultural productivity.[1] Furthermore, the enzymes of this pathway, being essential for many photosynthetic organisms, could represent novel targets for the development of specific herbicides or antimicrobial agents. A thorough understanding of the core biochemistry and physiology surrounding 2-phosphoglycolate remains a cornerstone of plant science and biotechnology.

References

- 1. 2-Phosphoglycolate - Wikipedia [en.wikipedia.org]

- 2. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. byjus.com [byjus.com]

- 6. Evolution of Photorespiratory Glycolate Oxidase among Archaeplastida [mdpi.com]

- 7. Photorespiration: regulation and new insights on the potential role of persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The Impact of Photorespiratory Glycolate Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. researchgate.net [researchgate.net]

- 14. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Increasing thermostability of the key photorespiratory enzyme glycerate 3‐kinase by structure‐based recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of 2-Phosphoglycolate Phosphatase of Escherichia coli in Metabolism of the 2-Phosphoglycolate Formed in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]

- 22. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]

- 23. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]

- 24. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 25. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Phosphoglycolic Acid: Unraveling the Photorespiratory Pathway in Plants

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of photosynthetic carbon fixation, famously elucidated by Melvin Calvin, Andrew Benson, and James Bassham, forms the bedrock of modern plant biology.[1] Their work on the Calvin-Benson cycle revealed the primary pathway by which plants convert atmospheric carbon dioxide into organic matter.[2] However, early investigations into this process yielded a puzzling observation: under certain conditions, photosynthetic efficiency was significantly inhibited by oxygen, a phenomenon first noted by Otto Warburg in 1920.[3] This "Warburg effect" hinted at a competing metabolic process. The key to understanding this phenomenon lay in the discovery of 2-phosphoglycolic acid (2-PG), a two-carbon compound whose appearance was oxygen-dependent. Benson and Calvin's work in 1950 first reported the labeling of phosphoglycolate during their isotopic tracer experiments, linking its formation directly to photosynthesis.[4][5] This whitepaper provides a detailed technical overview of the discovery of phosphoglycolic acid, its central role in the photorespiratory pathway, the experimental methods used in its discovery, and the quantitative data that defines its impact on plant metabolism.

The Genesis of 2-Phosphoglycolate (B1263510): The Dual Nature of RuBisCO

The formation of this compound is an inevitable consequence of the catalytic promiscuity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO. While its primary role in the Calvin cycle is to catalyze the carboxylation of Ribulose-1,5-bisphosphate (RuBP), it can also use molecular oxygen as a substrate.

-

Carboxylation (Calvin Cycle): RuBP + CO₂ → 2 molecules of 3-phosphoglycerate (B1209933) (3-PGA)

-

Oxygenation (Photorespiration): RuBP + O₂ → 1 molecule of 3-phosphoglycerate (3-PGA) + 1 molecule of 2-phosphoglycolate (2-PG)

The oxygenation reaction becomes more frequent under conditions of high temperature and low intercellular CO₂ concentration, such as when plants close their stomata to conserve water. Approximately 25% of RuBisCO reactions in C3 plants are oxygenations, leading to a significant diversion of carbon away from the productive Calvin cycle.

Caption: RuBisCO's dual carboxylase and oxygenase activity.

The Photorespiratory Pathway (C2 Cycle): A Metabolic Salvage Operation

The production of 2-phosphoglycolate poses a metabolic problem. It cannot directly enter the Calvin cycle and is a potent inhibitor of key photosynthetic enzymes, including triosephosphate isomerase and phosphofructokinase. To mitigate this toxicity and recover a portion of the "lost" carbon, plants employ the photorespiratory pathway, also known as the C2 cycle. This intricate process spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.

-

Chloroplast: The cycle begins where 2-PG is formed. The enzyme phosphoglycolate phosphatase (PGLP) rapidly dephosphorylates 2-PG to glycolate. This is a critical detoxification step.

-

Peroxisome: Glycolate exits the chloroplast and enters the peroxisome, where glycolate oxidase converts it to glyoxylate (B1226380) and hydrogen peroxide (H₂O₂). The glyoxylate is then aminated by glutamate:glyoxylate aminotransferase to form the amino acid glycine (B1666218).

-

Mitochondrion: Glycine is transported into the mitochondrion. Here, two molecules of glycine are converted by the glycine decarboxylase complex into one molecule of serine, releasing one molecule of CO₂ and one of ammonia (B1221849) (NH₃). This step represents the "respiratory" carbon loss of the pathway.

-

Peroxisome Revisited: Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate.

-

Chloroplast Return: Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase to form 3-PGA, which can then productively re-enter the Calvin cycle.

Through this complex inter-organellar shuttle, three of the four carbon atoms that exit the Calvin cycle as two molecules of 2-PG are successfully recovered. However, one carbon atom is lost as CO₂, and the process consumes significant ATP and NAD(P)H.

Caption: The C2 photorespiratory pathway across three organelles.

Experimental Protocols

The elucidation of phosphoglycolate's role in photosynthesis relied on groundbreaking experimental techniques, particularly the use of radioisotopes.

Protocol: Isotopic Labeling and Identification of Early Photosynthetic Products

This protocol is based on the foundational experiments performed by the Calvin-Benson group, often referred to as the "lollipop experiment."

Objective: To identify the sequence of carbon compound formation during photosynthesis.

Materials:

-

Suspension of green algae (e.g., Chlorella)

-

Flat, lollipop-shaped glass vessel for uniform illumination

-

Light source

-

Sodium bicarbonate solution containing radioactive carbon-14 (B1195169) (¹⁴C-bicarbonate)

-

Hot methanol (B129727) (for stopping reactions)

-

Chromatography paper

-

Chromatography solvents (e.g., butanol-propionic acid-water for the first dimension, phenol-water for the second)

-

X-ray film for autoradiography

Methodology:

-

Culturing: Grow a dense culture of Chlorella under constant light and CO₂ levels to achieve a steady state of photosynthesis.

-

Apparatus Setup: Place the algal suspension into the "lollipop" apparatus, which is illuminated from both sides to ensure all cells are photosynthesizing uniformly.

-

Injection of Tracer: Inject the ¹⁴CO₂-containing bicarbonate solution into the algal suspension to initiate the incorporation of the radioactive label.

-

Time-Course Sampling: After precise, short time intervals (from a few seconds to several minutes), open a stopcock to release a sample of the algae directly into a beaker of boiling methanol. This instantly kills the cells and halts all enzymatic reactions.

-

Extraction: The hot methanol serves to extract the soluble metabolic compounds from the algal cells.

-

Separation: Concentrate the extract and spot it onto a corner of a large sheet of chromatography paper. Perform two-dimensional paper chromatography to separate the complex mixture of compounds.

-

Identification: Place the dried chromatogram against X-ray film. The radioactive compounds expose the film, creating dark spots (an autoradiograph). The position of these spots allows for the identification of the labeled compounds by comparing them to known standards.

-

Analysis: By comparing the autoradiographs from different time points, the sequence of metabolite formation can be determined. At the earliest time points (e.g., <5 seconds), the majority of the ¹⁴C label is found in 3-PGA, identifying it as the first stable product. Labeled phosphoglycolate, glycolate, and glycine appear under oxygenating conditions, revealing the photorespiratory pathway.

Caption: Workflow for the ¹⁴CO₂ "Lollipop" experiment.

Quantitative Data and Metabolic Impact

The discovery of phosphoglycolate and its associated pathway allowed for the quantification of photorespiration's impact on plant metabolism.

Comparative Enzyme Activities

A study by Randall, Tolbert, and Gremel (1971) surveyed the activity of phosphoglycolate phosphatase (the entry point into the C2 cycle) and 3-phosphoglycerate phosphatase across 52 different plant species. Their findings highlighted a key difference between C3 and C4 plants.

| Plant Type | Enzyme | Activity Range (μmol/min/mg chlorophyll) | Ratio of 3-PGA Phosphatase to P-Glycolate Phosphatase Activity |

| C3 Plants | Phosphoglycolate Phosphatase | 1 - 20 | 1:2 to 1:6 |

| 3-Phosphoglycerate Phosphatase | 1 - 20 | ||

| C4 Plants | Phosphoglycolate Phosphatase | 1 - 20 | 2:1 to 4:1 |

| 3-Phosphoglycerate Phosphatase | 1 - 20 | ||

| Data sourced from Randall et al., 1971. |

This data demonstrates that while both types of plants possess the necessary enzymes, C3 plants have a much higher relative activity of phosphoglycolate phosphatase, consistent with the higher flux through the photorespiratory pathway in these species.

Energetic and Carbon Costs of Photorespiration

The salvage of 2-phosphoglycolate is not without significant cost. It directly reduces the net efficiency of photosynthesis in C3 plants.

| Parameter | Quantitative Impact | Reference(s) |

| Photosynthetic Output | Reduces potential efficiency by up to 25% in C3 plants. | |

| RuBisCO Reaction Frequency | ~20-25% of reactions are oxygenations (1 O₂ for every 3-4 CO₂). | |

| Carbon Loss | For every two 2-PG molecules processed, one molecule of CO₂ is lost. | |

| Energy Cost | Consumes ATP and NAD(P)H that would otherwise be used for carbon fixation. |

Conclusion

The discovery of this compound was a seminal moment in plant biochemistry. It resolved the long-standing puzzle of the "Warburg effect" by revealing the oxygenase activity of RuBisCO and the existence of the photorespiratory C2 cycle. Initially viewed as a wasteful and inefficient process, photorespiration is now understood as an essential metabolic salvage pathway that is inextricably linked to C3 photosynthesis. The experimental ingenuity of researchers like Benson and Calvin, using novel radioisotope tracing techniques, not only identified this key metabolite but also paved the way for a complete mapping of its complex, multi-organellar journey. For scientists in agricultural research and drug development, understanding the nuances of the photorespiratory pathway, which begins with the formation of a single molecule of this compound, remains critical for developing strategies to enhance crop productivity and metabolic efficiency.

References

Phosphoglycolic Acid: A Pivotal Metabolic Intermediate at the Crossroads of Photosynthesis and Cellular Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycolic acid (2-phosphoglycolate or 2-PG) is a critical metabolic intermediate primarily recognized for its central role in photorespiration, a process that significantly impacts photosynthetic efficiency in C3 plants. Beyond its well-established function in plant metabolism, 2-PG is emerging as a metabolite of interest in mammalian systems, with implications in cellular regulation and disease. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted roles of this compound. It delves into the quantitative aspects of its metabolism, detailing enzyme kinetics and intracellular concentrations. Furthermore, this guide furnishes detailed experimental protocols for the quantification of 2-PG and the characterization of its key metabolic enzyme, phosphoglycolate phosphatase. Visual representations of the pertinent metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this pivotal molecule.

Introduction to this compound

2-Phosphoglycolate (B1263510) is a two-carbon phosphorylated carboxylic acid that, in photosynthetic organisms, is predominantly synthesized as a byproduct of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)[1][2]. While 3-phosphoglycerate (B1209933), the product of RuBisCO's carboxylase activity, enters the Calvin-Benson cycle to be converted into carbohydrates, 2-PG is a potent inhibitor of several key enzymes in carbon metabolism and is thus considered a toxic metabolite[1][3]. To mitigate its detrimental effects, plants and other photosynthetic organisms have evolved the photorespiratory pathway to salvage the carbon from 2-PG and convert it back into a useful intermediate[4].

In mammalian cells, the origins of 2-PG are less defined but are thought to include processes such as the repair of DNA strand breaks[5]. Although present at lower concentrations than in plants, mammalian 2-PG has been shown to be a potent activator of 2,3-bisphosphoglycerate (B1242519) phosphatase, an enzyme that regulates the oxygen affinity of hemoglobin in red blood cells[3][6]. The primary enzyme responsible for the degradation of 2-PG is phosphoglycolate phosphatase (PGP), a highly conserved enzyme found across all domains of life[7].

Metabolic Pathways Involving this compound

The central pathway involving 2-PG is photorespiration in plants. This intricate metabolic route spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

As depicted in Figure 1, the photorespiratory pathway begins in the chloroplast with the oxygenation of Ribulose-1,5-bisphosphate (RuBP) by RuBisCO, producing one molecule of 3-phosphoglycerate and one molecule of 2-phosphoglycolate. 2-PG is then dephosphorylated by phosphoglycolate phosphatase (PGLP) to glycolate. Glycolate is transported to the peroxisome, where it is oxidized to glyoxylate, which is then aminated to form glycine. Glycine moves to the mitochondrion, where two molecules of glycine are converted to one molecule of serine, releasing CO2 and ammonia. Serine can then be converted back to 3-phosphoglycerate, thus salvaging three of the four carbon atoms from the two molecules of 2-PG that initiated the pathway.

Quantitative Data

Intracellular Concentrations of 2-Phosphoglycolate

The concentration of 2-PG can vary significantly depending on the organism, tissue type, and environmental conditions.

| Organism/Cell Type | Condition | 2-Phosphoglycolate Concentration | Reference(s) |

| Arabidopsis thaliana (leaves) | High CO2 | Low (baseline) | [8] |

| Arabidopsis thaliana (leaves) | Low CO2 (photorespiratory conditions) | Significantly elevated | [8] |

| Mouse Tissues (various) | Normal | 4 - 17 nmol/g wet weight | [5] |

| Human Red Blood Cells | Normal | ~10 nmol/mL | [5] |

| Human Cancer Cell Lines (U2OS, HCT116) | Wild-type | < 5 µM | |

| Human Cancer Cell Lines (PGP knockout) | Glycolate treatment | Up to 500-fold increase |

Kinetic Parameters of Phosphoglycolate Phosphatase (PGP)

The kinetic properties of PGP have been characterized in various organisms.

| Organism | Km for 2-Phosphoglycolate | Vmax | kcat | Reference(s) |

| Human (Erythrocytes) | ~1 mM | Not specified | Not specified | [6] |

| Mouse (recombinant) | 766 µM | Not specified | Not specified | [9] |

| Spinacia oleracea (Spinach) | Not specified | Not specified | Not specified | |

| Arabidopsis thaliana | Not specified | Not specified | Not specified |

Inhibition Constants (Ki) of 2-Phosphoglycolate

2-PG is a known inhibitor of several key metabolic enzymes.

| Enzyme | Organism | Ki of 2-Phosphoglycolate | Reference(s) |

| Triosephosphate Isomerase | Pisum sativum (Pea) | ~15 µM | |

| Phosphofructokinase | Spinacia oleracea (Spinach) | ~50 µM | |

| Sedoheptulose-1,7-bisphosphatase | Arabidopsis thaliana | ~10 µM | [8] |

| Succinate (B1194679) Dehydrogenase | Human Cancer Cells | < 10 µM |

Experimental Protocols

Colorimetric Assay for Phosphoglycolate Phosphatase (PGP) Activity

This protocol is adapted from general phosphatase assays and can be optimized for PGP. The principle is the colorimetric detection of inorganic phosphate (B84403) released from the dephosphorylation of 2-phosphoglycolate.

Materials:

-

Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT

-

Substrate Solution: 10 mM 2-Phosphoglycolate in Assay Buffer

-

Enzyme Extract or Purified PGP

-

Malachite Green Reagent (commercial kits available)

-

Phosphate Standard Solution (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard solution in the Assay Buffer (e.g., 0 to 50 nmol).

-

Sample Preparation: Prepare the enzyme extract in Assay Buffer. If using purified enzyme, dilute it to an appropriate concentration.

-

Reaction Setup: In a 96-well plate, add a suitable volume of enzyme extract or purified enzyme to each well. Include a blank with Assay Buffer instead of the enzyme.

-

Initiate the Reaction: Add the Substrate Solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent according to the manufacturer's instructions. This typically involves adding an acidic solution of malachite green and molybdate, which forms a colored complex with the released inorganic phosphate.

-

Measurement: Read the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from all readings. Determine the amount of phosphate released in the enzyme-containing wells using the phosphate standard curve. PGP activity is typically expressed as nmol of phosphate released per minute per mg of protein.

Quantification of 2-Phosphoglycolate by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 2-PG in biological samples.

Materials:

-

Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C

-

Internal Standard: 13C-labeled 2-phosphoglycolate

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase C18 column or a HILIC column suitable for polar analytes

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Extraction:

-

Homogenize the biological sample (e.g., plant tissue, cell pellet) in the pre-chilled Extraction Solvent.

-

Add a known amount of the Internal Standard.

-

Vortex thoroughly and incubate on ice to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC system.

-

Use a gradient elution program with Mobile Phases A and B to separate 2-PG from other metabolites. The specific gradient will depend on the column and the complexity of the sample.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect 2-PG and its internal standard. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) and a specific fragment ion.

-

2-PG: Precursor ion (m/z 155) -> Fragment ion (e.g., m/z 79 [PO3]-)

-

13C-2-PG (Internal Standard): Monitor the corresponding mass shift.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 2-PG standard.

-

Calculate the concentration of 2-PG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of 2-Phosphoglycolate by 1H-NMR

This method allows for the direct and non-destructive quantification of 2-PG in sample extracts.

Materials:

-

NMR Spectrometer (≥ 600 MHz recommended)

-

NMR tubes

-

Deuterated solvent (e.g., D2O) with a known concentration of an internal standard (e.g., TSP or DSS)

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a metabolite extract of the biological sample as described in the LC-MS/MS protocol (or other suitable extraction methods).

-

Reconstitute the dried extract in a precise volume of the deuterated solvent containing the internal standard.

-

Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D 1H-NMR spectrum.

-

Use a pulse sequence with water suppression to minimize the large water signal.

-

Ensure a sufficient relaxation delay (D1) for quantitative analysis (typically 5 times the longest T1 relaxation time of the signals of interest).

-

-

Data Processing and Quantification:

-

Process the NMR spectrum (Fourier transformation, phase correction, baseline correction).

-

Identify the characteristic resonance signal of 2-PG in the 1H spectrum.

-

Integrate the area of the 2-PG signal and the signal of the known concentration internal standard.

-

Calculate the concentration of 2-PG using the following formula: Concentration_2PG = (Integral_2PG / Num_Protons_2PG) * (Num_Protons_IS / Integral_IS) * Concentration_IS where Num_Protons is the number of protons giving rise to the integrated signal.

-

This compound in Mammalian Systems and Disease

While the role of 2-PG is most prominent in plants, its presence and metabolic functions in mammals are of growing interest. In human red blood cells, PGP activity has been identified, and its substrate, 2-PG, is a potent activator of 2,3-bisphosphoglycerate phosphatase, thereby influencing the oxygen-carrying capacity of hemoglobin[6]. The highest PGP activity in humans is found in skeletal and cardiac muscle[6].

Recent studies have also explored the connection between 2-PG and cancer metabolism. The repair of certain types of oxidative DNA damage can release 2-phosphoglycolate. However, studies in cancer cell lines suggest that the amount of 2-PG produced from DNA damage is likely insufficient to cause major metabolic changes. Interestingly, high concentrations of 2-PG have been shown to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.

Conclusion and Future Perspectives

This compound, once primarily viewed as a wasteful byproduct of photosynthesis, is now understood to be a key regulatory metabolite. Its inhibitory effects on fundamental enzymes of carbon metabolism underscore the importance of its rapid detoxification through the photorespiratory pathway in plants. In mammals, the role of 2-PG is less clear but appears to be linked to cellular stress responses and the regulation of erythrocyte metabolism.

For drug development professionals, the enzymes involved in 2-PG metabolism, particularly PGP, may represent novel therapeutic targets. Modulating PGP activity could have significant effects on glycolysis and other central metabolic pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome. The development of specific inhibitors or activators of PGP could therefore offer new avenues for therapeutic intervention.

Further research is needed to fully elucidate the sources and functions of 2-PG in mammalian cells, especially in the context of disease. The detailed experimental protocols provided in this guide offer a robust toolkit for researchers to accurately quantify 2-PG and characterize its metabolic enzymes, thereby facilitating future discoveries in this expanding field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. 2-Phosphoglycolate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Enzymatic Regulation of Phosphoglycolic Acid Levels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphoglycolic acid, or 2-phosphoglycolate (B1263510) (2-PG), is a metabolically inhibitory compound primarily generated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in photosynthetic organisms.[1][2][3][4] Its accumulation can disrupt essential metabolic pathways, particularly glycolysis, by inhibiting key enzymes like triosephosphate isomerase.[5] Consequently, organisms have evolved sophisticated enzymatic pathways to detoxify and recycle this compound. The primary enzyme responsible for the initial and committing step in 2-PG salvage is Phosphoglycolate Phosphatase (PGP) , which dephosphorylates 2-PG to glycolate (B3277807). This guide provides a comprehensive overview of the enzymatic regulation of 2-PG levels, focusing on the photorespiratory pathway in plants, analogous pathways in other organisms, and the central role of PGP. It includes detailed pathway diagrams, summaries of kinetic data, and experimental protocols relevant to the field.

The Origin of 2-Phosphoglycolate: The RuBisCO Oxygenase Reaction

The formation of 2-phosphoglycolate is an inevitable consequence of oxygenic photosynthesis in an oxygen-rich atmosphere.

-

The Dual Nature of RuBisCO: RuBisCO, the most abundant enzyme on Earth, can catalyze two competing reactions:

-

Carboxylation: The desired reaction where CO₂ is fixed to Ribulose-1,5-bisphosphate (RuBP), producing two molecules of 3-phosphoglycerate (B1209933) (3-PGA), which enter the Calvin-Benson Cycle for sugar synthesis.

-

Oxygenation: An alternative reaction where O₂ is added to RuBP, yielding one molecule of 3-PGA and one molecule of the two-carbon compound, 2-phosphoglycolate (2-PG).

-

This oxygenation reaction is the starting point of a metabolic pathway known as photorespiration or the C2 cycle. The rate of the oxygenase reaction increases with higher temperatures and higher O₂/CO₂ ratios, leading to a significant loss of fixed carbon and energy, which can reduce photosynthetic efficiency by 20-50%.

The Core Regulatory Enzyme: Phosphoglycolate Phosphatase (PGP)

PGP (EC 3.1.3.18) is the gatekeeper of the photorespiratory pathway, catalyzing the irreversible hydrolysis of 2-PG to glycolate and inorganic phosphate (B84403) (Pi). This action is critical as it detoxifies the potent enzymatic inhibitor 2-PG and commits the carbon skeleton to the salvage pathway.

Reaction: 2-Phosphoglycolate + H₂O → Glycolate + Phosphate

PGP in Plants and Algae

In plants, PGP is located in the chloroplast, where 2-PG is produced. Its activity is essential for the viability of photosynthetic organisms under normal atmospheric conditions. Mutants lacking functional PGP accumulate 2-PG, leading to the inhibition of Calvin cycle enzymes and impaired growth.

PGP in Mammalian Systems

Mammalian cells also possess PGP, where it is thought to play a "metabolic proofreading" or repair role. Sources of 2-PG in mammals are less defined but may arise from the repair of oxidative DNA damage or as side-products of glycolysis. Mammalian PGP is also capable of dephosphorylating other substrates like glycerol-3-phosphate, suggesting a broader role in regulating central carbon metabolism. The enzyme's activity can be reversibly inhibited by oxidation, potentially linking it to signaling pathways like those involving the epidermal growth factor (EGF).

PGP in Other Organisms

PGP homologs are found across various domains of life, including bacteria and protozoan parasites. In the malaria parasite Plasmodium, PGP is essential for cellular function, detoxifying metabolites like 2-phosphoglycolate and 2-phospho-L-lactate that would otherwise inhibit glycolysis. In some chemolithoautotrophic bacteria, PGP initiates phosphoglycolate salvage pathways that are crucial for growth in aerobic, CO₂-limited conditions.

The Photorespiratory Pathway: A Multi-Organelle Effort

In C3 plants, the recycling of glycolate back into the Calvin cycle intermediate 3-PGA is a complex process spanning three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion. This pathway recovers 75% of the carbon from 2-PG, with the remaining 25% being lost as CO₂.

Pathway Steps:

-

Chloroplast: RuBisCO produces 2-PG, which is immediately dephosphorylated by PGP to glycolate. Glycolate is then exported to the peroxisome.

-

Peroxisome: Glycolate is oxidized by Glycolate Oxidase (GOX) to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct, which is detoxified by catalase. Glyoxylate is then aminated to form the amino acid glycine (B1666218).

-

Mitochondrion: Two molecules of glycine are converted into one molecule of serine by the glycine decarboxylase complex. This key step releases the CO₂ and ammonia (B1221849) associated with photorespiration.

-

Peroxisome (Return): Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate.

-

Chloroplast (Return): Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase to form 3-PGA, completing the salvage pathway.

Visualization of the Photorespiratory Pathway

Caption: The photorespiratory pathway for 2-phosphoglycolate salvage in plants.

Quantitative Data on Phosphoglycolate Phosphatase

The kinetic properties of PGP vary between species and are crucial for understanding its efficiency and regulation.

| Organism | Substrate | Km | Specific Activity | Molecular Weight | Notes |

| Spinach | 2-Phosphoglycolate | 26 µM | - | 93,000 Da | Activated by Mg²⁺ and anions like Cl⁻. Competitively inhibited by Ribose 5-phosphate. |

| Tobacco | 2-Phosphoglycolate | - | 468 µmol/min/mg | 80,500 - 86,300 Da | Purified 1500-fold from leaves. |

| Maize | 2-Phosphoglycolate | - | 99 µmol/min/mg | - | Optimum pH range of 6.3 to 8.0. Requires a divalent cation, with Mg²⁺ being most effective. |

| Human (Erythrocyte) | 2-Phosphoglycolate | 1 mM | - | 72,000 Da (dimer) | Cytoplasmic enzyme with optimum pH of 6.7. Mg²⁺-dependent. |

| Arabidopsis thaliana | 2-Phosphoglycolate | - | - | - | Recombinant PGLP1 used for NMR-based activity assays. |

| Thermoplasma acidophilum | 2-Phosphoglycolate | - | - | - | Structural characterization has been performed (PDB: 1L6R). |

Note: Kinetic data can vary significantly based on assay conditions (pH, temperature, cation concentration).

Experimental Protocols

Accurate measurement of PGP activity and 2-PG levels is fundamental for research in this area.

Spectrophotometric Assay for PGP Activity (Coupled Reaction)

This common method relies on coupling the production of glycolate to a subsequent colorimetric reaction.

Principle:

-

PGP Reaction: 2-Phosphoglycolate → Glycolate + Pi

-

GOX Reaction: Glycolate + O₂ → Glyoxylate + H₂O₂

-

Peroxidase Reaction: H₂O₂ + o-dianisidine → Oxidized o-dianisidine (colored)

The rate of color change, measured by absorbance at 440 nm, is proportional to the PGP activity.

Detailed Methodology:

-

Protein Extraction: Homogenize leaf tissue or cell pellets in an appropriate extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors and reducing agents like DTT). Centrifuge to pellet debris and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture in a microplate well or cuvette containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

MgCl₂ (e.g., 10 mM)

-

o-dianisidine

-

Horseradish Peroxidase (HRP)

-

Glycolate Oxidase (GOX)

-

Enzyme extract (crude or purified)

-

-

Initiation: Start the reaction by adding the substrate, 2-phosphoglycolate (e.g., final concentration of 1-5 mM).

-

Measurement: Immediately begin monitoring the change in absorbance at 440 nm over time using a spectrophotometer or microplate reader.

-

Calculation: Calculate activity based on the rate of absorbance change, using the molar extinction coefficient of oxidized o-dianisidine.

Visualizing the Coupled Assay Workflow

Caption: Workflow for a coupled spectrophotometric assay of PGP activity.

NMR-Based Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and continuous method for measuring PGP activity by quantifying the substrate (2-PG) and product (glycolate).

Principle: The proton signals (¹H-NMR) of 2-PG and glycolate are distinct. By monitoring the decrease in the 2-PG signal and the corresponding increase in the glycolate signal over time, the reaction rate can be determined without the need for coupling enzymes.

Methodology Outline:

-

Prepare a reaction mixture in an NMR tube containing buffer, D₂O (for locking), Mg²⁺, and a known concentration of 2-PG.

-

Acquire an initial ¹H-NMR spectrum (t=0).

-

Add the purified enzyme (e.g., recombinant PGP) to initiate the reaction.

-

Acquire a series of ¹H-NMR spectra at defined time intervals.

-

Integrate the characteristic signals for 2-PG and glycolate in each spectrum.

-

Plot the concentration of product formed versus time to determine the initial velocity (V₀).

Relevance to Drug Development

While historically studied in plants, the enzymatic regulation of 2-PG is gaining relevance in human health and disease.

-

Antimalarial Targets: PGP is essential for the growth and survival of Plasmodium parasites, which rely heavily on glycolysis. The absence of a direct photorespiratory pathway in the human host makes parasite-specific PGP an attractive target for novel antimalarial drugs.

-

Metabolic Regulation: In mammals, PGP (also identified as glycerol-3-phosphate phosphatase, G3PP) is implicated in regulating glycolysis, gluconeogenesis, and lipogenesis. Its dysregulation may be linked to cardiometabolic diseases, including type 2 diabetes and obesity, making it a potential therapeutic target for metabolic disorders.

-

Cancer Metabolism: The role of PGP in clearing inhibitory byproducts of rapid glycolysis (the Warburg effect) in cancer cells is an emerging area of investigation.

Conclusion

The regulation of this compound is a critical metabolic maintenance function across all domains of life. It is centered on the activity of phosphoglycolate phosphatase, which initiates a salvage pathway to detoxify this inhibitory metabolite. In plants, this process is elaborately defined as the photorespiratory cycle, a complex interplay between three organelles. In mammals and pathogenic organisms, PGP's role as a metabolic proofreading enzyme highlights its importance in maintaining the fidelity of central carbon metabolism. The essential nature of this enzyme, particularly in pathogens, and its emerging role in human metabolic diseases, underscore its potential as a significant target for future drug development initiatives.

References

Phosphoglycolic Acid: A Double-Edged Sword in RuBisCO-Mediated Carbon Fixation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) stands as the pivotal enzyme in global carbon fixation, yet its efficiency is notoriously compromised by a competing oxygenase reaction. This reaction produces the two-carbon compound, 2-phosphoglycolic acid (2-PG), a metabolite long considered a wasteful byproduct that necessitates the energetically expensive photorespiratory pathway for its recycling. Emerging research, however, paints a more nuanced picture of 2-PG as a critical regulatory molecule. This technical guide provides a comprehensive overview of the multifaceted effects of phosphoglycolic acid on RuBisCO activity. While direct inhibition of RuBisCO by 2-PG is not a primary regulatory mechanism, its potent inhibitory effects on key enzymes of the Calvin-Benson cycle—triosephosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphate phosphatase (SBPase)—indirectly govern the rate of carbon fixation. This guide delves into the quantitative kinetics of these interactions, provides detailed experimental protocols for their investigation, and visualizes the underlying biochemical pathways and experimental workflows. Understanding the intricate regulatory role of 2-PG is paramount for developing novel strategies to enhance photosynthetic efficiency and for the rational design of targeted therapeutic interventions.

The Dual Nature of RuBisCO and the Genesis of this compound

RuBisCO catalyzes the primary step of carbon fixation by combining ribulose-1,5-bisphosphate (RuBP) with carbon dioxide (CO2) to produce two molecules of 3-phosphoglycerate (B1209933) (3-PGA), which then enter the Calvin-Benson cycle to generate carbohydrates.[1] However, RuBisCO can also react with molecular oxygen (O2) in a process termed oxygenation, particularly under conditions of high temperature and low CO2 concentration.[2][3] This oxygenase activity results in the formation of one molecule of 3-PGA and one molecule of the two-carbon compound, 2-phosphoglycolic acid (2-PG).[1][4]

The production of 2-PG is a significant drain on the plant's energy and carbon resources. For every two molecules of 2-PG produced, the photorespiratory pathway is initiated to salvage the carbon, a process that consumes ATP and releases a previously fixed CO2 molecule.[2][4] This wasteful nature of photorespiration has made it a prime target for genetic engineering efforts aimed at improving crop yields.

The Indirect Regulatory Role of this compound on RuBisCO Activity

Contrary to early hypotheses, 2-phosphoglycolic acid does not appear to be a potent direct inhibitor of RuBisCO itself. Instead, its primary regulatory influence on carbon fixation is exerted through the potent inhibition of two crucial enzymes within the Calvin-Benson cycle: triosephosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphate phosphatase (SBPase).[5][6] This indirect mechanism allows the plant to modulate the rate of carbon fixation in response to the rate of photorespiration, effectively creating a feedback loop.

Inhibition of Triosephosphate Isomerase (TPI)

Triosephosphate isomerase is a vital enzyme in glycolysis and the Calvin-Benson cycle, catalyzing the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). 2-PG is a known potent competitive inhibitor of TPI.[7][8][9]

Inhibition of Sedoheptulose-1,7-bisphosphate Phosphatase (SBPase)

Sedoheptulose-1,7-bisphosphate phosphatase is a key regulatory enzyme in the regenerative phase of the Calvin-Benson cycle, catalyzing the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[10] Inhibition of SBPase by 2-PG leads to a reduction in the regeneration of RuBP, the substrate for RuBisCO, thereby slowing down the overall rate of carbon fixation.[5][6]

Quantitative Analysis of Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibition of TPI and SBPase by 2-phosphoglycolic acid. It is important to note that kinetic parameters can vary depending on the organism and experimental conditions.

| Inhibitor | Target Enzyme | Organism/Source | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference(s) |

| 2-Phosphoglycolic acid | Triosephosphate Isomerase (TPI) | Trypanosoma brucei | Competitive | 26 µM | Not Reported | [7] |

| 2-Phosphoglycolic acid | Sedoheptulose-1,7-bisphosphate Phosphatase (SBPase) | Arabidopsis thaliana | Not specified | Not Reported | Inhibition demonstrated, but specific values not provided | [5][6] |

Experimental Protocols

Radiometric Assay for RuBisCO Activity

This method is considered the gold standard for accurately measuring RuBisCO's carboxylase activity by quantifying the incorporation of radiolabeled CO2 into an acid-stable product.[11][12][13]

Objective: To determine the initial and total activity of RuBisCO in the presence and absence of 2-phosphoglycolic acid.

Materials:

-

Leaf tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors)

-

Assay buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂)

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Ribulose-1,5-bisphosphate (RuBP)

-

2-Phosphoglycolic acid solution

-

Formic acid (to stop the reaction)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Extraction:

-

Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins, including RuBisCO.

-

-

Initial Activity Assay:

-

Pre-incubate aliquots of the leaf extract with varying concentrations of 2-phosphoglycolic acid (and a control without 2-PG) in the assay buffer for a short period.

-

Initiate the reaction by adding a mixture of RuBP and NaH¹⁴CO₃.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 seconds) at a constant temperature.

-

Stop the reaction by adding formic acid.

-

Dry the samples to remove unreacted ¹⁴CO₂.

-

Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

-

-

Total Activity Assay:

-

To measure the maximum potential activity, pre-incubate the leaf extract with activating cofactors (MgCl₂ and NaH¹⁴CO₃) for several minutes to fully carbamylate the enzyme.

-

Add 2-phosphoglycolic acid at various concentrations.

-

Initiate the reaction by adding RuBP and proceed as described for the initial activity assay.

-

Data Analysis:

-

Calculate the rate of ¹⁴CO₂ fixation based on the specific activity of the NaH¹⁴CO₃ and the counts per minute.

-

Compare the activity in the presence of 2-PG to the control to determine the percentage of inhibition.

Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity

This continuous coupled-enzyme assay measures the activity of TPI by monitoring the oxidation of NADH at 340 nm.[14]

Objective: To determine the inhibitory effect of 2-phosphoglycolic acid on TPI activity.

Materials:

-

Purified TPI or cell lysate containing TPI

-

Assay buffer (e.g., 100 mM triethanolamine-HCl, pH 7.6)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

Glyceraldehyde-3-phosphate (GAP) as the substrate

-

2-Phosphoglycolic acid solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Assay Mixture Preparation:

-

In a cuvette, combine the assay buffer, NADH, and GDH.

-

-

Inhibitor Addition:

-

Add varying concentrations of 2-phosphoglycolic acid to the cuvettes (and a control without 2-PG).

-

Add the TPI enzyme solution and incubate for a few minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the substrate, GAP.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance change.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.

-

Perform kinetic analysis (e.g., Lineweaver-Burk plot) with varying substrate concentrations to determine the Ki and the type of inhibition.

Phosphate Release Assay for Sedoheptulose-1,7-bisphosphate Phosphatase (SBPase) Activity

This endpoint assay measures the activity of SBPase by quantifying the amount of inorganic phosphate released from the substrate.[15]

Objective: To determine the inhibitory effect of 2-phosphoglycolic acid on SBPase activity.

Materials:

-

Purified SBPase or chloroplast extract

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

-

Sedoheptulose-1,7-bisphosphate (SBP) as the substrate

-

2-Phosphoglycolic acid solution

-

Reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In microplate wells, add the assay buffer, SBPase enzyme, and varying concentrations of 2-phosphoglycolic acid (and a control without 2-PG).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the substrate, SBP.

-

Incubate the plate at a constant temperature for a defined period.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the phosphate detection reagent.

-

After a color development period, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Determine the percentage of inhibition caused by 2-PG at different concentrations and calculate the IC₅₀.

Visualizing the Pathways and Workflows

The Photorespiratory Pathway and its Interaction with the Calvin-Benson Cycle

The following diagram illustrates the generation of this compound by RuBisCO's oxygenase activity and its subsequent recycling through the photorespiratory pathway, highlighting the points of inhibition within the Calvin-Benson cycle.

Caption: The photorespiratory pathway and its inhibitory effect on the Calvin-Benson cycle.

Experimental Workflow for Assessing the Effect of this compound on RuBisCO Activity

The following diagram outlines a logical workflow for a comprehensive investigation into the direct and indirect effects of this compound on RuBisCO activity.

Caption: Workflow for investigating this compound's effect on RuBisCO activity.

Conclusion and Future Directions